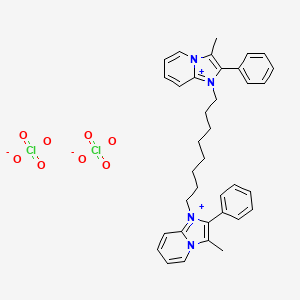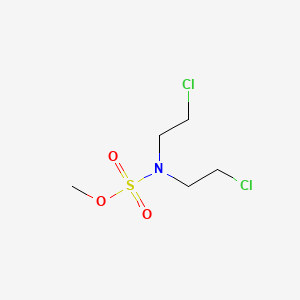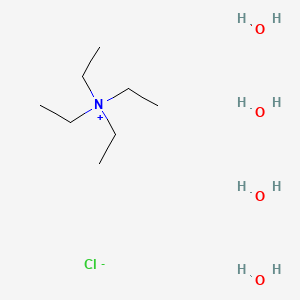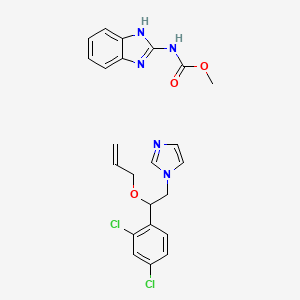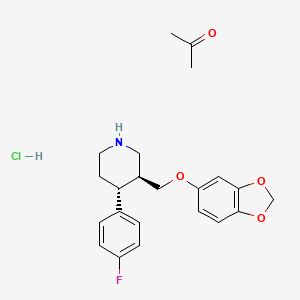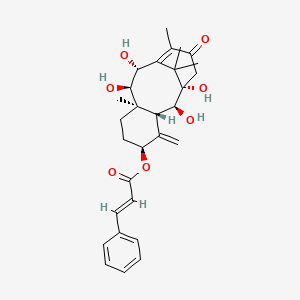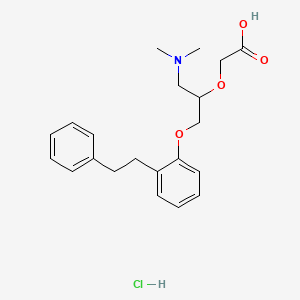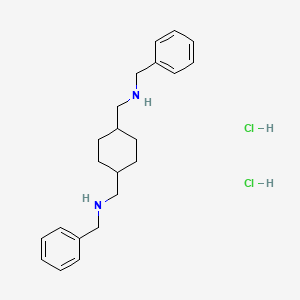
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- is a chemical compound with the molecular formula C22H30Cl4N2. It is known for its role as a cholesterol synthesis inhibitor and has been studied for its effects on various biological pathways .
Preparation Methods
The synthesis of 1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- involves the reaction of 1,4-cyclohexanedimethanol with 2-chlorobenzylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity .
Chemical Reactions Analysis
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Research has explored its potential therapeutic applications in treating conditions related to cholesterol metabolism.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- involves the inhibition of cholesterol biosynthesis. It specifically targets the enzyme 7-dehydrocholesterol reductase, which plays a crucial role in the conversion of 7-dehydrocholesterol to cholesterol. By inhibiting this enzyme, the compound reduces cholesterol levels and affects various biological pathways related to cholesterol metabolism .
Comparison with Similar Compounds
1,4-Bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, trans- can be compared with other cholesterol synthesis inhibitors such as:
AY 9944: Another potent inhibitor of cholesterol biosynthesis with similar molecular targets.
Trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane: A related compound with similar chemical structure and biological activity.
1,4-Bis(aminomethyl)cyclohexane: A compound with different substituents but similar core structure.
Properties
CAS No. |
1241-25-4 |
|---|---|
Molecular Formula |
C22H32Cl2N2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-benzyl-1-[4-[(benzylamino)methyl]cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C22H30N2.2ClH/c1-3-7-19(8-4-1)15-23-17-21-11-13-22(14-12-21)18-24-16-20-9-5-2-6-10-20;;/h1-10,21-24H,11-18H2;2*1H |
InChI Key |
RGRSGHLANDBFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2)CNCC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


